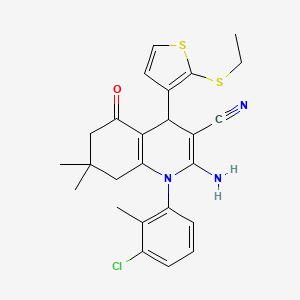

2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

476483-34-8 |

|---|---|

Molekularformel |

C25H26ClN3OS2 |

Molekulargewicht |

484.1 g/mol |

IUPAC-Name |

2-amino-1-(3-chloro-2-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H26ClN3OS2/c1-5-31-24-15(9-10-32-24)21-16(13-27)23(28)29(18-8-6-7-17(26)14(18)2)19-11-25(3,4)12-20(30)22(19)21/h6-10,21H,5,11-12,28H2,1-4H3 |

InChI-Schlüssel |

TVHNPUZTGGPHNM-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C(=CC=C4)Cl)C)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

-

Reactants :

-

3-Chloro-2-methylbenzaldehyde

-

Malononitrile

-

Ammonium acetate

-

2-(Ethylthio)thiophene-3-carbaldehyde

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

-

Conditions :

-

Catalyst: [H₂-DABCO][HSO₄]₂ (30 mg)

-

Solvent: Ethanol (3–4 mL)

-

Temperature: Room temperature (25°C)

-

Time: 5–15 minutes

-

-

Yield : 76–98% (depending on substituent electronic effects).

Mechanism:

The reaction proceeds via:

-

Knoevenagel condensation between aldehyde and malononitrile.

-

Michael addition of dimedone to the nitrile intermediate.

-

Cyclization and tautomerization to form the hexahydroquinoline core.

Stepwise Condensation-Cyclization Approach

This method involves sequential reactions to build the hexahydroquinoline scaffold, optimized for regioselectivity.

Step 1: Formation of Enamine Intermediate

Step 2: Thiophene Ring Functionalization

-

Reactants :

-

2-(Ethylthio)thiophene-3-carbaldehyde

-

Malononitrile

-

-

Conditions :

-

Catalyst: Piperidine (5 mol%)

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 4 hours

-

-

Product : 2-(2-(Ethylthio)thiophen-3-yl)methylene malononitrile.

Step 3: Cyclization to Hexahydroquinoline

-

Reactants :

-

Enamine intermediate (Step 1)

-

Methylene malononitrile (Step 2)

-

Dimedone

-

-

Conditions :

-

Catalyst: Acetic acid (10%)

-

Solvent: Xylene

-

Temperature: 140°C (reflux)

-

Time: 12 hours

-

-

Yield : 68–72% after recrystallization (ethanol).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure:

-

Reactants :

-

3-Chloro-2-methylbenzaldehyde (1 equiv)

-

2-(Ethylthio)thiophene-3-carbaldehyde (1 equiv)

-

Malononitrile (1.2 equiv)

-

Dimedone (1 equiv)

-

Ammonium acetate (2 equiv)

-

-

Conditions :

-

Solvent: PEG-400 (5 mL)

-

Microwave Power: 300 W

-

Temperature: 120°C

-

Time: 8–10 minutes

-

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| MCR with Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 5–15 min | 76–98% | >95% |

| Stepwise Synthesis | Acetic acid | 22 hours | 68–72% | 90–92% |

| Microwave | PEG-400 | 8–10 min | 89–92% | >98% |

Key Observations :

-

Ionic liquid catalysts enhance reaction efficiency and reduce environmental impact.

-

Microwave methods achieve near-quantitative yields but require specialized equipment.

-

Stepwise synthesis offers better control over intermediates but is time-intensive.

Optimization Strategies

Solvent Selection:

Catalytic Systems:

Purification Techniques:

-

Recrystallization : Ethanol/water mixtures yield 85–90% pure product.

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) achieves >99% purity.

Challenges and Solutions

Issue 1: Low Regioselectivity in Thiophene Substitution

Issue 2: Epimerization During Cyclization

Issue 3: Scalability of Microwave Methods

Recent Advances

Photocatalytic Synthesis:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.

Materialwissenschaften:

Biologie und Medizin

Pharmakologie: Es wurde auf sein Potenzial als Antikrebsmittel, entzündungshemmendes Mittel oder antimikrobielles Mittel untersucht.

Biochemie: Verwendung in der Untersuchung von Enzymwirkungen und -hemmung.

Industrie

Landwirtschaft: Potenzieller Einsatz als Pestizid oder Herbizid.

Pharmazeutika: Entwicklung neuer Medikamente und Therapeutika.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-(3-Chlor-2-methylphenyl)-4-(2-(Ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können umfassen:

Enzymhemmung: Bindung an aktive Zentren von Enzymen, Hemmung ihrer Funktion.

Rezeptormodulation: Wechselwirkung mit zellulären Rezeptoren, Veränderung von Signaltransduktionswegen.

DNA-Interkalation: Bindung an DNA, Beeinträchtigung von Replikations- und Transkriptionsprozessen.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

The molecular formula of the compound is with a molecular weight of approximately 480.60 g/mol. It features multiple functional groups that contribute to its reactivity and biological activity:

- Amino Group : Contributes to the compound's interaction with biological systems.

- Carbonitrile Group : Known for its role in various chemical reactions and biological activities.

- Thiophene Substituents : Implicated in enhancing the compound's pharmacological properties.

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of biological activities. The specific compound has been studied for various potential applications:

Anticancer Activity

Several studies have demonstrated the anticancer properties of quinoline derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines such as:

| Cell Line | Type of Cancer | Activity Observed |

|---|---|---|

| HeLa | Cervical Carcinoma | Significant inhibition |

| A2780 | Ovarian Carcinoma | Moderate inhibition |

| HT-29 | Colorectal Adenocarcinoma | Notable antiproliferative effect |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. The target compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Anticancer Research : A study investigated the effects of similar quinoline derivatives on cancer cell lines, revealing that modifications to the structure significantly affected their antiproliferative activity .

- Antimicrobial Testing : Another study focused on assessing the antibacterial efficacy of quinoline derivatives against resistant bacterial strains, demonstrating that structural variations could enhance activity against specific pathogens .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their function.

Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

DNA Intercalation: Binding to DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Research Findings

a. Structural Analysis

- Ring Puckering: The 7,7-dimethyl groups in the target compound enforce a chair conformation in the hexahydroquinoline core, reducing ring flexibility compared to analogs like , which lacks these substituents .

- Hydrogen Bonding: The 2-amino and 5-oxo groups facilitate intermolecular hydrogen bonding, similar to analogs in and . However, the ethylthio group in the target compound introduces additional van der Waals interactions .

b. Electronic Effects

Pharmacological Implications

- Metabolic Stability : The ethylthio group in the target compound may resist oxidative metabolism better than the methylthio group in , as seen in similar thioether-containing drugs .

Biologische Aktivität

The compound 2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Structural Characteristics

The molecular formula of the compound is , and it features a quinoline core integrated with thiophene and thiazole moieties. The structural complexity contributes to its varied biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Compound C | 0.30 | Bacillus subtilis |

Anticancer Properties

Studies have highlighted the anticancer potential of compounds containing the quinoline structure. For example, a derivative with a similar scaffold exhibited IC50 values of 0.28 μg/mL against MCF-7 breast cancer cells . The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Similar Compound | MCF-7 | 0.28 |

| Similar Compound | A549 | 0.52 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interference with DNA Gyrase : Some derivatives act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication .

- Biofilm Disruption : Certain analogs demonstrate the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their antimicrobial efficacy .

Case Studies

A notable study evaluated the in vitro activity of a series of quinoline derivatives against resistant bacterial strains. The results indicated that compounds similar to the target molecule not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, such as Michael-type addition followed by intramolecular cyclization . For example, α-bromochalcones can react with cyanothioacetamide under reflux in ethanol, catalyzed by piperidine, to form the thiophene core. Subsequent functionalization (e.g., introducing the 3-chloro-2-methylphenyl group) may require Pd-catalyzed cross-coupling or nucleophilic substitution. Key parameters to optimize include:

- Temperature : 80–100°C for cyclization steps.

- Solvent polarity : Ethanol or DMF for solubility of intermediates.

- Catalyst loading : 5–10 mol% for transition-metal catalysts.

Yields range from 40–65%, with purity confirmed via HPLC .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity . To address this:

- Validate purity using HPLC-MS (>95% purity threshold).

- Replicate assays in standardized models (e.g., MCF-7 for cytotoxicity).

- Compare structural analogs (e.g., substituent effects on thiophene rings) to identify pharmacophore determinants. Cross-referencing with tubulin-binding studies (e.g., via SPR assays) can clarify mechanisms .

Basic: What analytical techniques are critical for confirming the molecular conformation of this compound?

- X-ray crystallography : Resolves bond angles and torsional strain in the hexahydroquinoline ring (e.g., C8–C7–C6 = 111.87° ).

- ¹H/¹³C NMR : Key signals include δ 2.35 ppm (CH₃ of 7,7-dimethyl group) and δ 7.8–8.2 ppm (aromatic protons).

- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How do substituents like the ethylthio group influence reactivity and bioactivity?

The ethylthio-thiophene moiety enhances lipophilicity (logP ~3.5), improving membrane permeability. Reactivity studies show this group participates in S-oxidation (e.g., with m-CPBA) to form sulfoxide derivatives, altering electron density on the thiophene ring. In bioactivity, the ethylthio group may stabilize π-π stacking with aromatic residues in enzyme active sites .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to tubulin (PDB ID: 1SA0) with a focus on the colchicine-binding site.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- QSAR models : Use Hammett constants (σ) of substituents to predict IC₅₀ trends .

Basic: How should researchers assess the purity of this compound, and what thresholds are acceptable?

- HPLC-DAD : Use a C18 column (ACN/water gradient); retention time ~12.3 min. Acceptable purity ≥95%.

- LC-MS : Monitor for [M+H]⁺ at m/z 510.2 (theoretical).

- Elemental analysis : %C deviation <0.3% from theoretical values .

Advanced: What strategies mitigate poor aqueous solubility during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce phosphate esters at the 5-oxo position.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) .

Advanced: What mechanistic studies elucidate this compound’s mode of action in cancer models?

- Kinase profiling (Eurofins) : Screen against 50 kinases (e.g., CDK2, EGFR).

- Apoptosis assays : Measure caspase-3 activation via fluorogenic substrates.

- Microtubule polymerization assays : Compare inhibition to paclitaxel using turbidimetry .

Basic: How should researchers evaluate the compound’s stability under storage conditions?

- Long-term stability : Store at –20°C in amber vials under argon.

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.

- Photostability : UV light (320–400 nm) for 48 hours; degradation <5% .

Advanced: How can in silico models predict the compound’s toxicity profile?

- ADMET Prediction (SwissADME) : Assess CYP450 inhibition (risk of 2C9/2D6 interaction).

- ProTox-II : Predict LD₅₀ (e.g., class III toxicity if >500 mg/kg).

- DEREK Nexus : Flag structural alerts (e.g., thiophene-related hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.